molecular formula C16H31O2Pb+ B099960 Di(hexadecanoyloxy)lead CAS No. 15773-56-5

Di(hexadecanoyloxy)lead

Cat. No.: B099960
CAS No.: 15773-56-5
M. Wt: 462 g/mol
InChI Key: YEDZIBZRFOPUBW-UHFFFAOYSA-M
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Description

Di(hexadecanoyloxy)lead is an organolead compound characterized by two hexadecanoyloxy (palmitoyloxy) groups bonded to a central lead atom. Structurally, it belongs to the class of metal carboxylate esters, where the hexadecanoyloxy ligands ($ \text{C}{15}\text{H}{31}\text{COO}^- $) coordinate with lead. Organolead compounds are historically notable for their applications in industrial catalysts and stabilizers, though their use has declined due to lead’s high toxicity and environmental persistence .

Properties

CAS No.

15773-56-5

Molecular Formula

C16H31O2Pb+

Molecular Weight

462 g/mol

IUPAC Name

hexadecanoate;lead(2+)

InChI

InChI=1S/C16H32O2.Pb/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+2/p-1

InChI Key

YEDZIBZRFOPUBW-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC(=O)O[Pb]OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[O-].[Pb+2]

Other CAS No.

90388-10-6
19528-55-3
15773-56-5

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dibutyl (Hexadecanoyloxy)stannyl Hexadecanoate (Tin Analogue)

Structural Similarities: Both compounds feature hexadecanoyloxy groups bound to a heavy metal (lead vs. tin). Key Differences:

  • Metal Center : Lead (Pb) vs. tin (Sn). Tin exhibits lower toxicity and greater stability in biological systems compared to lead .
  • Applications: The tin analogue demonstrates anticancer, antimicrobial, and antituberculosis activities, as reported in patent literature. Di(hexadecanoyloxy)lead’s toxicity likely precludes similar biomedical applications, though it may retain catalytic or industrial roles .
  • Synthesis: The tin compound is synthesized via reflux in benzene-ethanol with azeotropic water removal using a Dean-Stark apparatus, followed by rotary evaporation . Lead analogues may require stricter safety protocols due to volatility and toxicity.
Table 1: Comparison of Lead and Tin Hexadecanoyloxy Compounds
Property This compound Dibutyl (hexadecanoyloxy)stannyl hexadecanoate
Metal Center Lead Tin
Toxicity High (neurotoxic) Moderate (limited bioaccumulation)
Stability Likely lower High (stable under synthesis conditions)
Applications Industrial catalysts Anticancer, antimicrobial
Synthesis Complexity High (safety concerns) Moderate (standard organometallic methods)

1,2-Dipalmitoyl-sn-glycero-3-phosphorylcholine (DPPC) and DPPG

Structural Similarities: DPPC and DPPG contain two hexadecanoyloxy groups attached to a glycerol backbone, akin to the acyl chains in this compound. Key Differences:

  • Backbone: DPPC/DPPG are phospholipids with phosphate and choline/glycerol groups, while this compound lacks a biological backbone.
  • Function: DPPC is a critical component of lipid bilayers and drug delivery systems due to its amphiphilic nature. This compound’s hydrophobicity and metal center limit its biocompatibility .
  • Toxicity : DPPC/DPPG are biocompatible (>98% purity for research use), whereas lead compounds are prohibited in biological applications due to toxicity .
Table 2: Comparison with Phospholipid Analogues
Property This compound DPPC/DPPG
Molecular Class Organometallic Phospholipid
Hydrophobicity High Amphiphilic
Applications Industrial Lipid bilayers, drug delivery
Toxicity High Low
Purity Standards Not established >98% (synthetic sources)

Research Findings and Limitations

  • Toxicity Concerns: Lead’s neurotoxicity and environmental persistence restrict this compound’s utility, unlike tin or phospholipid analogues .
  • Synthesis Challenges : Lead compounds often require specialized handling, increasing production costs compared to tin or organic systems .
  • Data Gaps: Direct studies on this compound are sparse; most inferences derive from structural analogues.

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